6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one
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Description
6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one, also known as 6-HIPQ, is a quinazolinone compound that has been studied extensively for its potential applications in scientific research. It is a member of the quinazolinone family of compounds and has been found to possess a wide range of biological and pharmacological activities.
Scientific Research Applications
Histone Deacetylase Inhibitors in Alzheimer's Disease
Quinazolin-4-one derivatives, related to the specified compound, have been investigated as selective inhibitors for histone deacetylase (HDAC), specifically HDAC6. These compounds, like (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, have shown potential in treating Alzheimer's disease. They induce neurite outgrowth and enhance synaptic activities in neuronal cells, implying their potential in neurodegenerative disorders (Yu et al., 2013).
Potential in Herbicide Development
A study on quinazoline-2,4-dione derivatives, which are structurally related to the compound , demonstrated their potential as herbicides. These compounds, particularly 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione, showed strong herbicidal activity and were effective in inhibiting 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a key target in weed control (Wang et al., 2015).
Cancer Diagnosis and Therapy
Research involving radioiodinated quinazolinone derivatives has shown their utility in enzyme-mediated cancer diagnosis and therapy. Specifically, a water-soluble, radioactive quinazolinone prodrug demonstrated potential in targeting and retaining within solid tumors, suggesting its use in cancer imaging and treatment (Chen et al., 2006).
Anticancer Activity
Several quinazolin-4-one derivatives have been explored for their anticancer properties. For example, novel quinazolin-4(3H)-one linked to 1,2,3-triazoles exhibited significant anticancer activity against various human cancer cell lines, emphasizing the potential of these compounds in cancer therapy (Safavi et al., 2018).
Antimicrobial and Anthelmintic Activities
Peptide derivatives of iodoquinazolinones have been synthesized and tested for antimicrobial and anthelmintic activities. Compounds like 5e, 5d, and 6e showed higher antimicrobial activity against certain pathogens, highlighting the potential of quinazolinone derivatives in addressing infectious diseases (Dahiya et al., 2008).
properties
IUPAC Name |
6-hydroxy-1-propan-2-yl-4-(4-propan-2-ylphenyl)quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-12(2)14-5-7-15(8-6-14)19-17-11-16(23)9-10-18(17)22(13(3)4)20(24)21-19/h5-13,23H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKNILXLOVIKRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669477 |
Source
|
Record name | 6-Hydroxy-1-(propan-2-yl)-4-[4-(propan-2-yl)phenyl]quinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one | |
CAS RN |
478963-71-2 |
Source
|
Record name | 6-Hydroxy-1-(propan-2-yl)-4-[4-(propan-2-yl)phenyl]quinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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